molecular formula C11H21NO3 B1278998 Tert-butyl 2-hydroxyazepane-1-carboxylate CAS No. 178172-34-4

Tert-butyl 2-hydroxyazepane-1-carboxylate

Cat. No.: B1278998
CAS No.: 178172-34-4
M. Wt: 215.29 g/mol
InChI Key: YUMNPYZNPVXWGB-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxyazepane-1-carboxylate is an organic compound with the molecular formula C11H21NO3. It is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. The compound is characterized by its specific stereochemistry, which is crucial for ensuring the desired biological activity of the target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxyazepane-1-carboxylate typically involves the protection of the azepane ring followed by hydroxylation. One common method includes the reaction of azepane with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. This is followed by hydroxylation using an appropriate oxidizing agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Tert-butyl 2-hydroxyazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxyazepane-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 2-hydroxyazepane-1-carboxylate is unique due to its specific stereochemistry, which is essential for its biological activity. Compared to similar compounds, it offers higher selectivity and potency in its applications, particularly in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl 2-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMNPYZNPVXWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441064
Record name tert-Butyl 2-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178172-34-4
Record name tert-Butyl 2-hydroxyazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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